Lipophilicity (XLogP3) Head-to-Head: Butanoate vs. Acetate Ester Chain Length
The butanoate ester chain in the target compound confers substantially higher computed lipophilicity compared to the shorter acetate analog. PubChem-computed XLogP3-AA values are 1.4 for (1-acetylpiperidin-2-yl)methyl butanoate [1] versus 0.5 for (1-acetylpiperidin-2-yl)methyl acetate [2]. This 2.8-fold difference in partition coefficient is expected to influence passive membrane permeability, tissue distribution, and metabolic clearance rate.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | (1-Acetylpiperidin-2-yl)methyl acetate: XLogP3-AA = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.9 (2.8-fold higher for target butanoate) |
| Conditions | PubChem XLogP3 3.0 algorithm, computed 2019.06.18 |
Why This Matters
Procurement decisions for medicinal chemistry campaigns should account for this lipophilicity difference because it directly impacts lead optimisation parameters such as logD, solubility, and CYP450-mediated metabolism.
- [1] PubChem Compound Summary for CID 71379060, (1-Acetylpiperidin-2-yl)methyl butanoate. XLogP3-AA = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71379060#section=Chemical-and-Physical-Properties (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 14043890, (1-Acetylpiperidin-2-yl)methyl acetate. XLogP3-AA = 0.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14043890#section=Chemical-and-Physical-Properties (accessed 2026-04-29). View Source
